4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine
Description
4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, chloro, and trifluoromethyl groups
Properties
IUPAC Name |
4-(bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-4-1-2-13-6(9)5(4)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHBTFHJDDJVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CBr)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine typically involves the introduction of the bromomethyl, chloro, and trifluoromethyl groups onto a pyridine ring. One common method involves the bromination of 2-chloro-3-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of 4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The chloro and trifluoromethyl groups can undergo reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include pyridine carboxylic acids or aldehydes.
Reduction: Products include dehalogenated pyridines or partially reduced derivatives.
Scientific Research Applications
4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophilic center, facilitating nucleophilic attack by biological molecules. The chloro and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-(Chloromethyl)-2-chloro-3-(trifluoromethyl)pyridine
Uniqueness
4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine is unique due to the presence of both bromomethyl and chloro substituents on the pyridine ring, along with the trifluoromethyl group. This combination of substituents imparts distinct chemical reactivity and properties, making it a valuable compound for various synthetic and research applications .
Biological Activity
4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bromomethyl group, a chlorine atom, and a trifluoromethyl group, which may influence its reactivity and interactions with biological targets.
The compound's chemical structure can be represented as follows:
- IUPAC Name : 4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine
- CAS Number : 1227579-53-4
Biological Activity Overview
Research indicates that 4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against certain strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Potential : The trifluoromethyl group has been associated with enhanced lipophilicity, which could improve the compound's ability to penetrate cell membranes and exhibit cytotoxic effects on cancer cells. In vitro studies are required to elucidate the specific mechanisms and efficacy against different cancer types.
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives often correlates with their structural features. For 4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine, the following aspects are noteworthy:
- Trifluoromethyl Group : This moiety is known to enhance metabolic stability and lipophilicity, potentially increasing the compound's bioavailability and interaction with biological targets.
- Bromomethyl and Chlorine Substituents : These halogen atoms may facilitate nucleophilic substitution reactions, allowing for further derivatization and optimization of biological activity.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that related pyridine derivatives exhibited significant antibacterial effects. The introduction of halogen substituents like bromine and chlorine was found to enhance activity against resistant bacterial strains .
- Cytotoxicity Assays : In vitro assays are essential for determining the cytotoxic effects of 4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine on various cancer cell lines. Future studies should focus on evaluating IC50 values and mechanisms of action.
Comparative Analysis
To better understand the potential of 4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine, a comparison with similar compounds can provide insights into its unique properties:
| Compound Name | IUPAC Name | Biological Activity |
|---|---|---|
| 2-Bromo-4-(trifluoromethyl)pyridine | 2-Bromo-4-(trifluoromethyl)pyridine | Antibacterial |
| 3-Bromo-2-chloro-pyridine | 3-Bromo-2-chloropyridine | Anticancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
